3-(Trifluoromethyl)phenyl isocyanate

Beschreibung

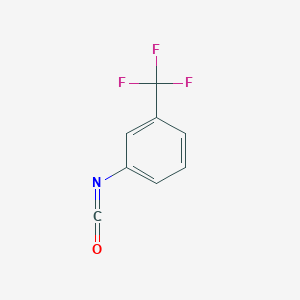

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYSIBLFGQAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027143 | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

none, 329-01-1 | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-(Trifluoromethyl)phenyl Isocyanate

CAS Number: 329-01-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in relevant biological pathways.

Core Data and Properties

This compound, also known as α,α,α-trifluoro-m-tolyl isocyanate, is a colorless to pale yellow liquid with a pungent odor.[1] Its trifluoromethyl group significantly influences its reactivity and lipophilicity, making it a valuable building block in medicinal chemistry.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 329-01-1[1][2][3][4][5][6] |

| Molecular Formula | C₈H₄F₃NO[1][2][4][6] |

| Molecular Weight | 187.12 g/mol [2][3][4][6] |

| InChI Key | SXJYSIBLFGQAND-UHFFFAOYSA-N[1][2][3] |

| SMILES | FC(F)(F)c1cccc(c1)N=C=O[1][2][3] |

| EC Number | 206-341-3[2][3][6] |

| Beilstein/REAXYS | 744880[2][3][6] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.359 g/mL at 25 °C (lit.)[2][3] |

| Boiling Point | 54 °C at 11 mmHg (lit.)[2][3] |

| Refractive Index | n20/D 1.467 (lit.)[2][3] |

| Vapor Pressure | 2.44 psi at 20 °C[2][3] |

| Flash Point | 58 °C (136.4 °F) - closed cup[2][3] |

| Storage Temperature | 2-8°C[2][3] |

Synthesis and Reactivity

This compound is a reactive compound due to the presence of the isocyanate functional group. This group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.[1] The trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, influencing its reactivity.[1]

General Reactivity Workflow

Caption: General reactivity of this compound.

Experimental Protocols

Synthesis of this compound from 3-Aminobenzotrifluoride

This protocol describes the synthesis of this compound from 3-aminobenzotrifluoride using triphosgene.

Materials:

-

3-Aminobenzotrifluoride

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

In a well-ventilated fume hood, dissolve triphosgene in dry DCM in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Prepare a solution of 3-aminobenzotrifluoride in dry DCM.

-

Slowly add the 3-aminobenzotrifluoride solution to the triphosgene solution at a controlled temperature (typically 0-5 °C).

-

Following the addition of the amine, slowly add a solution of triethylamine in dry DCM to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of Sorafenib using this compound

This protocol outlines the synthesis of the multi-kinase inhibitor sorafenib, a key application of this compound. The synthesis involves the reaction of a related isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. The principles of this urea bond formation are directly applicable to this compound in the synthesis of analogous compounds.

Materials:

-

4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (as an analogue to demonstrate the reaction type)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure sorafenib.[7]

Applications in Drug Development

This compound is a crucial reagent in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of urea-containing kinase inhibitors.

Synthesis of Sorafenib and its Analogues

As detailed in the experimental protocol, a chlorinated analogue of this compound is a key building block for sorafenib, a drug used in the treatment of primary kidney and liver cancer.[7][8] The isocyanate group reacts with an aniline derivative to form the critical urea linkage in the final drug molecule.[8] This synthetic strategy is also employed for the preparation of various sorafenib derivatives.

Heme-Regulated Inhibitor (HRI) Activators

This compound is used as a reagent in the synthesis of compounds that act as selective activators of the eukaryotic inhibition factor 2 alpha (eIF2α) phosphorylation arm of the endoplasmic reticulum stress response.[4] These compounds can influence cell proliferation, differentiation, and adaptation to stress.[4]

Involvement in Biological Pathways: eIF2α Phosphorylation

The compounds synthesized using this compound can modulate the integrated stress response (ISR), a key cellular signaling network. A central event in the ISR is the phosphorylation of eIF2α, which is catalyzed by four known kinases, including the Heme-Regulated Inhibitor (HRI).

Under conditions of heme deficiency or other stresses, HRI becomes activated through dimerization and autophosphorylation.[9] Activated HRI then phosphorylates eIF2α at Serine 51.[5] This phosphorylation event leads to a global reduction in protein synthesis, as the phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B.[5] However, this also results in the preferential translation of certain mRNAs, such as that encoding the transcription factor ATF4, which in turn activates a transcriptional program to mitigate stress.[10]

HRI-Mediated eIF2α Phosphorylation Pathway

Caption: HRI-mediated eIF2α phosphorylation signaling pathway.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable and toxic by inhalation, ingestion, and skin absorption.[2][11] It may cause severe irritation to the skin, eyes, and mucous membranes.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use a respirator with an appropriate filter for organic vapors and isocyanates, especially when working outside of a fume hood.

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

- 1. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 8. tarjomefa.com [tarjomefa.com]

- 9. The heme-regulated inhibitor kinase requires dimerization for heme-sensing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heme-regulated eIF2α kinase in erythropoiesis and hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Trifluoromethyl)phenyl isocyanate. This reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and common reactions, and visualizations of its chemical behavior to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound, also known as α,α,α-trifluoro-m-tolyl isocyanate, is a colorless to pale yellow liquid with a pungent odor.[1] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the isocyanate functional group.

Identifiers

| Identifier | Value |

| IUPAC Name | 1-Isocyanato-3-(trifluoromethyl)benzene[2] |

| CAS Number | 329-01-1[3] |

| Molecular Formula | C₈H₄F₃NO[3] |

| Molecular Weight | 187.12 g/mol [3] |

| Synonyms | m-(Trifluoromethyl)phenyl isocyanate, 3-Isocyanatobenzotrifluoride, α,α,α-Trifluoro-m-tolyl isocyanate[2] |

| InChI Key | SXJYSIBLFGQAND-UHFFFAOYSA-N[3] |

| SMILES | O=C=Nc1cccc(c1)C(F)(F)F[3] |

Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Melting Point | -26 °C | [4] |

| Boiling Point | 54 °C at 11 mmHg | [3] |

| Density | 1.359 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.467 | [3] |

| Vapor Pressure | 2.44 psi at 20 °C | [3] |

| Flash Point | 58 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band around 2260 cm⁻¹, which is typical for the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum displays signals in the aromatic region corresponding to the protons on the phenyl ring.[6]

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the isocyanate carbon (around 120-130 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR : The fluorine NMR spectrum exhibits a singlet for the -CF₃ group.[7]

-

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.[2]

Reactivity and Signaling Pathways

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The trifluoromethyl group, being strongly electron-withdrawing, further enhances the electrophilicity of the isocyanate carbon, making it highly reactive.

Isocyanates are incompatible with a wide range of compounds, including amines, alcohols, aldehydes, ketones, and strong oxidizers, often leading to exothermic reactions.[2] They can also react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2]

General Reactivity Pathway

The primary reaction of this compound involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.

Caption: Nucleophilic addition to the isocyanate group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound

This compound is typically synthesized from the corresponding amine, 3-(trifluoromethyl)aniline, by phosgenation using triphosgene, which is a safer alternative to phosgene gas.

Caption: Synthesis from 3-(trifluoromethyl)aniline.

Methodology (General Protocol):

This protocol is adapted from general procedures for isocyanate synthesis.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35-0.40 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Addition of Base: After the addition of the amine is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the N=C=O stretch of the isocyanate).

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[9]

Reaction with Alcohols to Form Urethanes (Carbamates)

Isocyanates react with alcohols to form urethanes. This reaction is fundamental in polyurethane chemistry.

Methodology (General Protocol): [10]

-

Reaction Setup: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., hexane, toluene, or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Isocyanate: Add this compound (1.0-1.1 equivalents) to the alcohol solution. The reaction is often exothermic.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹). If the reaction is slow, gentle heating or the addition of a catalyst (e.g., dibutyltin dilaurate or a tertiary amine) can be employed.

-

Product Isolation: Upon completion, the urethane product may precipitate from the solution if a non-polar solvent like hexane is used.[10] The product can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the resulting solid or oil can be purified by recrystallization or column chromatography.

Reaction with Amines to Form Ureas

The reaction between an isocyanate and a primary or secondary amine yields a substituted urea. This reaction is typically very fast.

Caption: General workflow for reactions of isocyanates.

Methodology (General Protocol):

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent like DCM or THF.

-

Addition of Isocyanate: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution, typically at room temperature. The reaction is usually rapid and exothermic.

-

Reaction Completion: Stir for 15-30 minutes after the addition is complete.

-

Product Isolation: The urea product often precipitates out of the reaction mixture. It can be collected by filtration and washed with a small amount of cold solvent. If the product remains in solution, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development. It serves as a reagent for synthesizing various biologically active molecules. For instance, it is used in the preparation of derivatives of sorafenib, an anti-cancer drug, and in the synthesis of activators of the eukaryotic inhibition factor eIF2α, which is involved in the cellular stress response.[4] The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacological profile.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[2] Inhalation may cause allergy or asthma-like symptoms and respiratory irritation.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3] Use an appropriate respirator if ventilation is inadequate.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[3]

References

- 1. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(三氟甲基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound(329-01-1) IR Spectrum [m.chemicalbook.com]

- 6. This compound(329-01-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. americanlaboratory.com [americanlaboratory.com]

A Technical Guide to the Spectroscopic Data of 3-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(Trifluoromethyl)phenyl isocyanate (CAS No. 329-01-1), a crucial reagent in synthetic chemistry and drug development. The document outlines expected and experimentally observed data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the principal spectroscopic data for this compound. Note that while mass spectrometry data is derived from experimental sources, the NMR and IR data are based on established principles and data from analogous structures due to the limited availability of published, peak-listed spectra for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight and provides insight into the fragmentation patterns of the molecule. The electron impact (EI) mass spectrum is characterized by a prominent molecular ion peak and specific fragment ions.

Table 1: Key Mass Spectrometry Data (Electron Impact)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |

|---|---|---|

| 187 | [M]⁺ (Molecular Ion) | High (Base Peak) |

| 159 | [M - CO]⁺ | High |

| 168 | [M - F]⁺ (rearrangement may occur) | Moderate |

Data sourced from PubChem CID 9483.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is dominated by a very strong and sharp absorption characteristic of the isocyanate group.

Table 2: Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

|---|---|---|

| ~2270 - 2250 | Isocyanate (-N=C=O) asymmetric stretch | Strong, Sharp |

| ~3080 - 3030 | Aromatic C-H stretch | Medium to Weak |

| ~1610, ~1590 | Aromatic C=C ring stretch | Medium |

| ~1330 | C-F stretch (in -CF₃) | Strong |

| ~1170, ~1130 | C-F stretch (in -CF₃) | Strong |

| ~890, ~790, ~700 | Aromatic C-H out-of-plane bend (meta-subst.) | Strong to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts (in ppm) in a standard deuterated solvent like chloroform (CDCl₃), referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|

| ~7.6 - 7.4 | Multiplet (m) | 4H | Aromatic Protons |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~133 | Singlet (s) | C-NCO |

| ~132 | Quartet (q) | C-CF₃ |

| ~130 | Singlet (s) | Aromatic CH |

| ~127 | Singlet (s) | Aromatic CH |

| ~124 (q, J ≈ 272 Hz) | Quartet (q) | -CF₃ |

| ~122 | Singlet (s) | Aromatic CH |

| ~121 | Singlet (s) | Aromatic CH |

| Not typically observed | - | Isocyanate (-NCO) |

Table 5: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -63 | Singlet (s) | -CF₃ |

Referenced to CFCl₃ as an external standard.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail standardized protocols for the analysis of a liquid sample such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm) coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from saturating the detector.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak is analyzed for the molecular ion and fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups of the molecule.

-

Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal and requires minimal preparation.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed structure and connectivity of the molecule.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard like CFCl₃ is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualized Workflow

The logical flow for the complete spectroscopic characterization of a chemical entity like this compound involves a series of sequential and complementary analytical techniques.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the NMR Spectrum of 3-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(Trifluoromethyl)phenyl isocyanate. Due to the limited availability of public, citable quantitative spectral data at the time of this writing, this document focuses on the foundational principles of NMR analysis for this compound, including detailed experimental protocols and expected spectral patterns. The data tables provided are templates to be populated with experimentally determined values.

Introduction

This compound is a valuable reagent in organic synthesis, often utilized in the preparation of pharmaceuticals and agrochemicals due to the presence of the reactive isocyanate group and the electron-withdrawing trifluoromethyl group. Understanding its structure and purity is paramount for its effective use. NMR spectroscopy is the most powerful technique for the structural elucidation and purity assessment of organic molecules. This guide covers the theoretical basis and practical considerations for obtaining and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Data Presentation

The following tables are structured to present the quantitative NMR data for this compound. Researchers should populate these tables with their experimentally obtained data for clear comparison and record-keeping.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| User Data | User Data | User Data | User Data | Aromatic Protons |

| User Data | User Data | User Data | User Data | Aromatic Protons |

| User Data | User Data | User Data | User Data | Aromatic Protons |

| User Data | User Data | User Data | User Data | Aromatic Protons |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| User Data | User Data | User Data | N=C=O |

| User Data | User Data | User Data | C-CF₃ |

| User Data | User Data | User Data | CF₃ |

| User Data | User Data | User Data | Aromatic Carbons |

| User Data | User Data | User Data | Aromatic Carbons |

| User Data | User Data | User Data | Aromatic Carbons |

| User Data | User Data | User Data | Aromatic Carbons |

| User Data | User Data | User Data | Aromatic Carbons |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| User Data | User Data | User Data | -CF₃ |

Experimental Protocols

Given the reactive and moisture-sensitive nature of isocyanates, meticulous sample preparation and handling are crucial for obtaining high-quality NMR spectra.

1. Sample Preparation for a Moisture-Sensitive Compound

-

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

-

High-quality 5 mm NMR tubes and caps, oven-dried and cooled under an inert atmosphere.

-

Gas-tight syringe or cannula

-

Inert atmosphere glove box or Schlenk line.

-

-

Procedure:

-

All glassware, including the NMR tube and cap, should be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

-

If available, perform all sample manipulations within a glove box under an inert atmosphere.

-

Weigh approximately 10-20 mg of this compound directly into a small, dry vial.

-

Using a gas-tight syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial.

-

Gently swirl the vial to ensure the compound is fully dissolved.

-

Using a clean, dry pipette or syringe, transfer the solution into the prepared NMR tube.

-

Securely cap the NMR tube. For added protection against atmospheric moisture, the cap can be wrapped with Parafilm.

-

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) is appropriate.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon in the isocyanate group, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is advisable for the quantitative observation of all carbon signals, especially the quaternary carbons.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Referencing: An external reference standard (e.g., CFCl₃) is commonly used.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the structural relationships of the compound.

In-Depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethyl)phenyl isocyanate

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of reagents is paramount. This guide provides a detailed analysis of the infrared (IR) spectrum of 3-(Trifluoromethyl)phenyl isocyanate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

Core Spectral Features

The infrared spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the isocyanate (-N=C=O) group, the trifluoromethyl (-CF3) group, and the aromatic ring.

The most prominent feature in the IR spectrum of isocyanates is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[1][2][3][4][5] This band typically appears in the region of 2280-2240 cm⁻¹.[1][4] Its high intensity is a result of the large change in dipole moment associated with this vibrational mode.[1] This peak is highly characteristic and serves as a definitive marker for the presence of the isocyanate functionality, appearing in a region of the spectrum with few other interfering absorptions.[2][3][4]

The trifluoromethyl group exhibits strong C-F stretching vibrations, which are typically observed in the 1300-1000 cm⁻¹ region. The exact position and number of these bands can be influenced by coupling with other vibrational modes within the molecule.

The meta-substituted benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, the pattern of which can be indicative of the meta-substitution pattern.

Quantitative Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1300 - 1000 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 690 | Medium to Strong |

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized, yet detailed, methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[6][7]

Objective: To obtain the infrared absorption spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR accessory[6]

-

Disposable pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Select the appropriate ATR accessory and ensure the crystal is clean and free from scratches.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and the surrounding atmosphere.

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a disposable pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance spectrum.

-

Use the same number of scans as for the background to ensure consistency.

-

-

Data Processing:

-

The resulting spectrum may be baseline corrected to remove any broad, underlying features.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.

-

Further clean the crystal with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of 3-(Trluoromethyl)phenyl isocyanate involves a logical correlation between the molecular structure and the observed absorption bands. This relationship can be visualized as a flowchart where the presence of specific functional groups dictates the expected spectral features.

Caption: Key functional groups and their characteristic IR absorption regions.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 329-01-1 [sigmaaldrich.com]

- 8. This compound(329-01-1) IR Spectrum [chemicalbook.com]

- 9. This compound 97 329-01-1 [sigmaaldrich.com]

Synthesis and characterization of 3-(Trifluoromethyl)phenyl isocyanate

An In-depth Technical Guide on the Synthesis and Characterization of 3-(Trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of this compound. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance lipophilicity and metabolic stability.[1]

Physicochemical Properties

This compound is a light-colored liquid with a pungent odor.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄F₃NO[2] |

| Molecular Weight | 187.12 g/mol [2] |

| Boiling Point | 54 °C at 11 mmHg[3] |

| Density | 1.359 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.467[3] |

| Vapor Pressure | 2.44 psi at 20 °C[3] |

| Flash Point | 58 °C (136.4 °F) - closed cup |

| CAS Number | 329-01-1 |

Synthesis of this compound

The most common and industrially significant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent.[4][5] For laboratory-scale synthesis, solid and less hazardous phosgene equivalents like diphosgene or triphosgene are often preferred.[6]

The primary route to this compound involves the reaction of 3-(Trifluoromethyl)aniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[7][8]

While effective, the use of phosgene and its derivatives is a significant safety concern due to their extreme toxicity.[9] Consequently, various phosgene-free synthetic routes have been developed, although they are less commonly used for this specific isocyanate on a lab scale. These alternative methods include:

-

The reaction of formamides with diorganocarbonates.[10]

-

The catalytic reductive carbonylation of nitro compounds.[9][11]

-

The use of CO₂ as a C1 source to form carbamate intermediates, which are then dehydrated.[6][12]

Caption: Synthesis of this compound from 3-(Trifluoromethyl)aniline.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | Strong, characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group around 2270 cm⁻¹.[13] |

| ¹H NMR Spectroscopy | Aromatic protons appear as a complex multiplet in the range of 7.0-7.5 ppm.[14] |

| ¹³C NMR Spectroscopy | The carbon of the isocyanate group (-NCO) typically appears around 125-135 ppm. The trifluoromethyl group (-CF₃) shows a quartet due to C-F coupling. |

| ¹⁹F NMR Spectroscopy | A single peak corresponding to the -CF₃ group.[2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.[2] |

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is adapted from general procedures for the synthesis of aromatic isocyanates using triphosgene.[7][8][15]

Materials:

-

3-(Trifluoromethyl)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.35-0.40 equivalents) in anhydrous DCM or toluene under a nitrogen atmosphere. The solution is cooled to 0-5 °C in an ice bath.

-

Amine Addition: A solution of 3-(Trifluoromethyl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amine and the appearance of the isocyanate peak).

-

Workup: The reaction mixture is cooled to room temperature, and the triethylammonium chloride precipitate is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[15]

Characterization Protocols

-

Infrared (IR) Spectroscopy: A thin film of the purified liquid is placed between two NaCl or KBr plates, and the spectrum is recorded using an FTIR spectrometer. The characteristic -N=C=O peak should be prominent around 2270 cm⁻¹.[13]

-

NMR Spectroscopy: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purity and molecular weight of the compound are confirmed by injecting a dilute solution of the sample into a GC-MS instrument.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic by ingestion, inhalation, and skin absorption and can cause severe irritation to the skin, eyes, and mucous membranes.[2] Isocyanates are known sensitizers and can cause respiratory issues.[2][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

References

- 1. CAS 329-01-1: this compound [cymitquimica.com]

- 2. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 329-01-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 10. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. This compound(329-01-1) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Phenyl Isocyanates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a phenyl isocyanate scaffold dramatically alters its electronic properties, reactivity, and, consequently, its utility in fields ranging from polymer chemistry to drug design. This technical guide provides a comprehensive exploration of the electronic characteristics of trifluoromethyl-substituted phenyl isocyanates, offering a valuable resource for researchers and professionals working with these versatile chemical entities. A notable application of this class of compounds is in the synthesis of kinase inhibitors, such as Sorafenib, underscoring their importance in medicinal chemistry.[1]

The Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly depletes electron density from the aromatic ring and the isocyanate functional group. This electronic perturbation is quantitatively described by Hammett constants (σ), which are a measure of the electronic influence of a substituent on a reaction center.

The position of the CF₃ group on the phenyl ring—ortho, meta, or para—determines the magnitude of its electron-withdrawing effect on the isocyanate moiety. Generally, the effect is most pronounced when the group is in the para position, where both inductive and resonance effects can influence the reaction center.

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group

| Constant | ortho (σₒ) | meta (σₘ) | para (σₚ) | para (σₚ⁺) |

| Value | - | 0.43 | 0.54 | 0.612 |

| Reference | - | [2] | [2] | [3] |

Note: The ortho constant is often omitted due to the complicating influence of steric effects.

The positive values of the Hammett constants indicate the electron-withdrawing nature of the CF₃ group. The σₚ⁺ value is particularly relevant for reactions involving the generation of a positive charge that can be delocalized into the aromatic ring.

Spectroscopic Manifestations of Electronic Effects

The electronic changes induced by the trifluoromethyl group are readily observable through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Table 2: Physicochemical and Spectroscopic Data for Trifluoromethyl-Substituted Phenyl Isocyanates

| Property | 2-(Trifluoromethyl)phenyl Isocyanate | 3-(Trifluoromethyl)phenyl Isocyanate | 4-(Trifluoromethyl)phenyl Isocyanate |

| CAS Number | 2285-12-3 | 329-01-1 | 1548-13-6 |

| Molecular Formula | C₈H₄F₃NO | C₈H₄F₃NO | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol | 187.12 g/mol | 187.12 g/mol |

| Boiling Point | - | 54 °C @ 11 mmHg | 58-59 °C @ 10 mmHg |

| Density | 1.238 g/mL at 25 °C | 1.359 g/mL at 25 °C | 1.31 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4755 | 1.467 | 1.474 |

| ¹³C NMR (Isocyanate Carbon, ppm) | Not available | ~124.5 (in CDCl₃)[4] | Not available |

| IR (N=C=O stretch, cm⁻¹) | Not available | Not available | Not available |

Data compiled from various chemical supplier and database sources.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the isocyanate carbon in ¹³C NMR spectroscopy is also a sensitive probe of the electronic environment. Electron-withdrawing substituents on the phenyl ring are expected to deshield the isocyanate carbon, leading to a downfield shift (higher ppm value). A reported ¹³C NMR spectrum for this compound shows a signal for the isocyanate carbon.[4] A systematic comparison with the ortho and para isomers would be invaluable for a complete understanding of the positional effects of the CF₃ group.

Computational Insights into Electronic Structure

Computational chemistry provides a powerful tool for visualizing and quantifying the electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to determine properties such as charge distribution, molecular electrostatic potential, and frontier molecular orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also key indicators of electronic behavior. The electron-withdrawing CF₃ group is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a determinant of the chemical reactivity and kinetic stability of the molecule.

Reactivity and Applications in Drug Development

The strong electron-withdrawing nature of the trifluoromethyl group renders the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity makes trifluoromethyl-substituted phenyl isocyanates valuable reagents in organic synthesis, particularly in the formation of ureas and carbamates.

A prime example of their application in drug development is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1] Sorafenib's mechanism of action involves the inhibition of several key signaling pathways that are crucial for tumor growth and angiogenesis.

The Sorafenib Signaling Pathway

Sorafenib targets multiple receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). It also inhibits the intracellular Raf/MEK/ERK signaling cascade. By blocking these pathways, Sorafenib can inhibit tumor cell proliferation, induce apoptosis, and suppress tumor-induced angiogenesis.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(329-01-1) 13C NMR [m.chemicalbook.com]

- 4. joasciences.com [joasciences.com]

Quantum Chemical Calculations for 3-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide

Introduction

3-(Trifluoromethyl)phenyl isocyanate is a significant chemical intermediate in the synthesis of a variety of compounds, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the highly reactive isocyanate (-NCO) group imparts unique electronic and reactive properties to the molecule. A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics at a quantum chemical level is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography or electron diffraction, if available. The following table presents a template for summarizing the key geometric parameters of this compound, which would be populated with data from DFT calculations.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | ||

| C1-C2 | [Data] | [Data] |

| C-N (isocyanate) | [Data] | [Data] |

| N=C (isocyanate) | [Data] | [Data] |

| C=O (isocyanate) | [Data] | [Data] |

| C-CF3 | [Data] | [Data] |

| C-F | [Data] | [Data] |

| Bond Angles | ||

| C-N=C | [Data] | [Data] |

| N=C=O | [Data] | [Data] |

| C-C-CF3 | [Data] | [Data] |

| Dihedral Angles | ||

| C2-C1-N-C | [Data] | [Data] |

Note: The table above is a template. The "Calculated Value" column would be populated with results from quantum chemical calculations.

Vibrational Spectroscopy Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. A key outcome of this analysis is the confirmation that the optimized structure corresponds to a true energy minimum, which is indicated by the absence of imaginary frequencies. Furthermore, the calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. PubChem provides access to experimental IR spectra for this compound[1].

Calculated Vibrational Frequencies

The following table is a template for presenting the calculated vibrational frequencies and their corresponding assignments. These theoretical values are often scaled by an empirical factor to improve agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N=C=O) asymmetric stretch | [Data] | [Data] | [Data] | Strong, characteristic isocyanate band |

| ν(N=C=O) symmetric stretch | [Data] | [Data] | [Data] | |

| ν(C-F) symmetric stretch | [Data] | [Data] | [Data] | |

| ν(C-F) asymmetric stretch | [Data] | [Data] | [Data] | |

| Aromatic C-H stretch | [Data] | [Data] | [Data] | |

| Aromatic ring breathing | [Data] | [Data] | [Data] |

Note: The table above is a template. The "Calculated Value" and "Scaled Frequency" columns would be populated with results from quantum chemical calculations. The "Experimental Frequency" column would contain data from experimental IR or Raman spectroscopy.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Quantum chemical calculations provide access to a wealth of information about the electronic structure, including the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other species. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the isocyanate group and the fluorine atoms of the trifluoromethyl group, and a region of positive potential around the carbon atom of the isocyanate group and the aromatic protons.

Key Electronic Descriptors

The following table summarizes important electronic properties that can be derived from quantum chemical calculations.

| Property | Calculated Value | Units |

| HOMO Energy | [Data] | eV |

| LUMO Energy | [Data] | eV |

| HOMO-LUMO Gap | [Data] | eV |

| Dipole Moment | [Data] | Debye |

| Ionization Potential | [Data] | eV |

| Electron Affinity | [Data] | eV |

| Electronegativity (χ) | [Data] | eV |

| Hardness (η) | [Data] | eV |

| Softness (S) | [Data] | eV⁻¹ |

| Electrophilicity Index (ω) | [Data] | eV |

Note: The table above is a template. The "Calculated Value" column would be populated with results from quantum chemical calculations.

Experimental and Computational Protocols

Experimental Data

While a comprehensive experimental dataset is not available in the provided search results, some key physical and spectroscopic properties have been reported. For instance, 1H NMR spectral data is available[2], and some physical properties like boiling point, density, and refractive index are listed by chemical suppliers[3][4]. Experimental IR spectra can be found in databases such as PubChem[1].

Computational Methodology

The following protocol outlines a standard approach for performing DFT calculations on this compound.

-

Molecule Building and Input File Generation : The initial structure of this compound can be constructed using molecular modeling software. This structure is then used to generate an input file for the quantum chemistry software package (e.g., Gaussian, ORCA).

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). The "Opt" keyword is used in the calculation setup.

-

Frequency Calculation : Following successful geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The "Freq" keyword is used for this purpose.

-

Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential, and other electronic descriptors.

-

Solvent Effects : To model the behavior of the molecule in a solution, a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be incorporated into the calculations.

Visualizations

Diagrams are essential for illustrating workflows and conceptual relationships in computational chemistry.

Caption: Computational workflow for quantum chemical calculations.

Caption: Logical relationships between calculated properties.

This technical guide has outlined a comprehensive theoretical and practical framework for the quantum chemical study of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecular structure, vibrational spectra, and electronic properties of this important molecule. The presented protocols for computation and data organization provide a robust foundation for future research. The resulting computational data will be invaluable for understanding the molecule's reactivity, interpreting experimental data, and guiding the design of new functional materials and pharmacologically active agents.

References

A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylated Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] This powerful electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When coupled with the versatile reactivity of the isocyanate (-N=C=O) functional group, trifluoromethylated isocyanates emerge as highly valuable building blocks for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and advanced polymers. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethylated isocyanates, with a focus on synthetic methodologies, experimental protocols, and their application in drug discovery.

Synthetic Methodologies for Trifluoromethylated Isocyanates

The synthesis of trifluoromethylated isocyanates can be broadly categorized into two main approaches: those that utilize phosgene or its safer surrogates, and phosgene-free methods.

Phosgene and Phosgene-Surrogate Methods

Historically, the reaction of a primary amine with phosgene has been the most direct route to isocyanates. However, due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now widely used in laboratory and industrial settings.[3][4]

The general reaction involves the treatment of a trifluoromethyl-substituted aniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[5]

Reaction Scheme:

Ar-CF₃-NH₂ + (Cl₃CO)₂CO (Triphosgene) → Ar-CF₃-N=C=O

This method is versatile and has been successfully applied to a range of trifluoromethylated anilines.

Phosgene-Free Methods: The Curtius Rearrangement

A prominent phosgene-free route to isocyanates is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide.[1][6][7] This method is particularly valuable as it starts from readily available carboxylic acids and proceeds with retention of configuration.[7] The acyl azide is typically generated in situ from the corresponding carboxylic acid or acyl chloride.

Reaction Scheme:

Ar-CF₃-COOH → Ar-CF₃-CO-N₃ → Ar-CF₃-N=C=O + N₂

The Curtius rearrangement is compatible with a wide variety of functional groups, making it a powerful tool for the synthesis of complex trifluoromethylated isocyanates.[7]

Novel Photoredox-Catalyzed Methods

Recent advances in synthetic methodology have introduced photoredox catalysis as a mild and efficient way to generate trifluoromethyl radicals and incorporate them into various organic molecules.[8][9] While direct photocatalytic synthesis of trifluoromethylated isocyanates is still an emerging area, the trifluoromethylation of isocyanides to access other trifluoromethylated heterocycles has been demonstrated, suggesting potential future applications in isocyanate synthesis.[8]

Data Presentation: Synthesis of Trifluoromethylated Isocyanates

The following tables summarize quantitative data for the synthesis of various trifluoromethylated isocyanates using different methodologies.

Table 1: Synthesis of Trifluoromethylated Isocyanates using Phosgene Surrogates

| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-(Trifluoromethyl)aniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | ~100 | [5][9] |

| 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene | - | Toluene | Reflux | - | High | [9] |

| 4-(Trifluoromethoxy)aniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | 56 | [5] |

| o-Chloroaniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | 50 | [5] |

Table 2: Synthesis of Trifluoromethylated Isocyanates via Curtius Rearrangement

| Starting Material | Azide-forming Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzoic acid | Diphenylphosphoryl azide (DPPA) | Toluene | 110 | High | [10] |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | Sodium Azide | Acetonitrile | Reflux | Good | [7] |

| 4-(Trifluoromethyl)benzoyl chloride | Sodium Azide | Acetone | RT | High | [11] |

Experimental Protocols

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate using Triphosgene

This protocol is a representative example of the synthesis of an aromatic trifluoromethylated isocyanate using a phosgene surrogate.

Materials:

-

4-(Trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

-

Reagent Preparation: A solution of triphosgene (e.g., 10 mmol) in anhydrous DCM (e.g., 20 mL) is prepared and charged into the reaction flask. The solution is stirred under an inert atmosphere.

-

Addition of Amine: A solution of 4-(trifluoromethyl)aniline (e.g., 10 mmol) in anhydrous DCM (e.g., 20 mL) is added dropwise to the stirred triphosgene solution at room temperature.

-

Addition of Base: Following the addition of the amine, a solution of triethylamine (e.g., 3 mL) in anhydrous DCM (e.g., 10 mL) is added dropwise to the reaction mixture.[12] An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified time (e.g., 2 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting amine.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or sublimation to yield the pure 4-(trifluoromethyl)phenyl isocyanate.[5]

Safety Precautions: Triphosgene is a safer alternative to phosgene but should still be handled with care in a well-ventilated fume hood, as it can release phosgene upon contact with moisture. Isocyanates are lachrymatory and respiratory irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Trifluoromethylated isocyanates are key intermediates in the synthesis of a wide range of bioactive molecules, particularly urea-based kinase inhibitors.[13][14] The trifluoromethylphenyl urea scaffold is a prominent feature in many approved and investigational drugs that target key signaling pathways implicated in cancer and other diseases.[13]

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4][15] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Multi-kinase inhibitors, such as Sorafenib, which contains a trifluoromethylphenyl urea moiety, effectively target RAF kinases and other receptor tyrosine kinases, thereby inhibiting tumor growth and angiogenesis.[13][14]

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the RAF-MEK-ERK pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals